5,6,7,8-Tetrahidro-1,6-naftiridina

Descripción general

Descripción

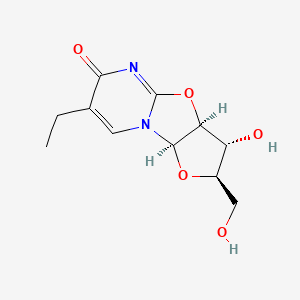

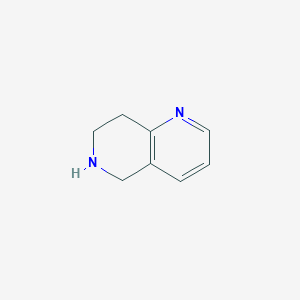

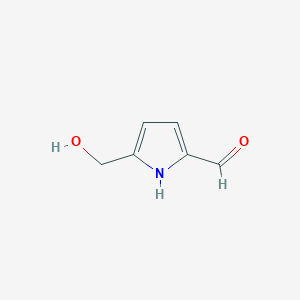

5,6,7,8-Tetrahydro-1,6-naphthyridine, also known as 5,6,7,8-Tetrahydro-1,6-naphthyridine, is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6,7,8-Tetrahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

5,6,7,8-Tetrahidro-1,6-naftiridinas: presentan una prometedora actividad anticancerígena. Los investigadores han correlacionado su eficacia con la relación estructura-actividad (SAR) y estudios de modelado molecular . Estos compuestos se han estudiado por su impacto en diversas líneas celulares cancerosas, convirtiéndolos en candidatos valiosos para la terapia contra el cáncer.

Actividad Anti-VIH

En la lucha contra el VIH, se han explorado los derivados de 5,6,7,8-tetrahidro-1,6-naftiridina. Específicamente, se dirigen al sitio de unión aloestérico del factor de crecimiento derivado del epitelio del lente-p75 (LEDGF/p75) en la integrasa del VIH-1, una enzima crucial para la replicación viral . Estos compuestos son prometedores como posibles agentes antivirales.

Efectos Analgésicos

Las 5,6,7,8-tetrahidro-1,6-naftiridinas obtenidas de los derivados de 1,5-dicarbonilo de piperidina y tropano exhiben pronunciados efectos analgésicos. Estos compuestos podrían desempeñar un papel en el manejo del dolor .

Aplicaciones Fotofísicas

Más allá de sus actividades biológicas, las 5,6,7,8-tetrahidro-1,6-naftiridinas encuentran aplicaciones en aplicaciones fotofísicas. Sus propiedades únicas las hacen valiosas en campos como el diagnóstico y las empresas industriales .

Aplicaciones Industriales y Agrícolas

Los investigadores han explorado la utilidad de las naftiridinas en procesos industriales y agricultura. Sus diversas propiedades químicas las convierten en candidatas versátiles para diversas aplicaciones .

Otras Actividades Biológicas

Si bien las propiedades anticancerígenas son prominentes, las 5,6,7,8-tetrahidro-1,6-naftiridinas también presentan actividades más allá del tratamiento del cáncer. Investigaciones adicionales pueden revelar un potencial terapéutico adicional en áreas como los efectos antiinflamatorios y antioxidantes .

Mecanismo De Acción

Target of Action

The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridine is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .

Mode of Action

5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives bind within the LEDGF/p75-binding site, promoting aberrant multimerization of the integrase enzyme . This interaction is of significant interest as it inhibits HIV-1 replication .

Biochemical Pathways

The biochemical pathway primarily affected by 5,6,7,8-Tetrahydro-1,6-naphthyridine involves the HIV-1 integrase enzyme . By binding to the LEDGF/p75-binding site, the compound disrupts the normal function of this enzyme, leading to a decrease in HIV-1 replication .

Result of Action

The molecular and cellular effects of 5,6,7,8-Tetrahydro-1,6-naphthyridine’s action primarily involve the disruption of HIV-1 replication. By binding to the LEDGF/p75-binding site and promoting aberrant multimerization of the integrase enzyme, the compound effectively inhibits the replication of HIV-1 .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of 5,6,7,8-Tetrahydro-1,6-naphthyridine have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 binding site on human immunodeficiency virus-1 integrase, making it an attractive target for antiviral chemotherapy . Additionally, this compound has been studied for its interactions with other enzymes and proteins involved in cellular processes, although detailed mechanisms of these interactions remain to be fully elucidated.

Cellular Effects

5,6,7,8-Tetrahydro-1,6-naphthyridine exhibits significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated anticancer activity by affecting the proliferation and survival of cancer cells . It also exhibits anti-human immunodeficiency virus activity by inhibiting the replication of the virus in infected cells . These effects are mediated through complex interactions with cellular proteins and enzymes, leading to alterations in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been shown to inhibit human immunodeficiency virus-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 binding site . This binding prevents the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication. Additionally, the compound may interact with other cellular targets, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydro-1,6-naphthyridine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5,6,7,8-Tetrahydro-1,6-naphthyridine is relatively stable at room temperature

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridine vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, while low to moderate doses of 5,6,7,8-Tetrahydro-1,6-naphthyridine may exhibit therapeutic effects, high doses could result in toxicity and adverse reactions . Understanding the dosage thresholds and toxic effects is crucial for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

5,6,7,8-Tetrahydro-1,6-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions that transform it into more water-soluble metabolites for excretion. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity

Transport and Distribution

The transport and distribution of 5,6,7,8-Tetrahydro-1,6-naphthyridine within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. These interactions can affect the localization and accumulation of 5,6,7,8-Tetrahydro-1,6-naphthyridine, influencing its therapeutic efficacy and potential side effects . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydro-1,6-naphthyridine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with cellular targets and its overall biological activity

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEAARFNXIWCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40526259 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80957-68-2 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-[(2S,3R)-2-({[(3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-{isobutyl[(4-methoxyphenyl)sulfonyl]amino}butyl]phenoxy}methyl)phosphonic acid](/img/structure/B1252338.png)

![8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B1252350.png)

![3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine](/img/structure/B1252356.png)